1-(4-methylbenzyl)-1H-indole-5-carbaldehyde
Description
1-(4-Methylbenzyl)-1H-indole-5-carbaldehyde is a substituted indole derivative characterized by a 4-methylbenzyl group at the indole nitrogen and a formyl (-CHO) substituent at the 5-position of the indole ring. Its molecular formula is C₁₇H₁₅NO, with a molecular weight of 249.32 g/mol (CAS: 944893-71-4) .
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]indole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-13-2-4-14(5-3-13)11-18-9-8-16-10-15(12-19)6-7-17(16)18/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDBXWMLCDXCSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylbenzyl)-1H-indole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzyl chloride with indole in the presence of a base such as potassium carbonate to form 1-(4-methylbenzyl)-1H-indole. This intermediate is then subjected to formylation using a Vilsmeier-Haack reagent (formed from DMF and POCl3) to introduce the aldehyde group at the 5-position of the indole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylbenzyl)-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the available positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 1-(4-methylbenzyl)-1H-indole-5-carboxylic acid.
Reduction: 1-(4-methylbenzyl)-1H-indole-5-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-methylbenzyl)-1H-indole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzyl)-1H-indole-5-carbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole ring structure allows it to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The aldehyde group may also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
The benzyl group at the indole nitrogen can be modified to alter steric, electronic, or solubility properties. Key examples include:
Key Trends :
Positional Isomerism of the Aldehyde Group
The aldehyde group’s position on the indole ring significantly impacts molecular interactions:
Structural Implications :
- 6-position isomers (e.g., 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde) may exhibit altered dipole moments or crystallinity .
Functional Group Replacements
Replacing the aldehyde with other functional groups modifies reactivity and bioactivity:
Biological Activity
1-(4-Methylbenzyl)-1H-indole-5-carbaldehyde (CAS No. 944893-71-4) is a compound belonging to the indole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula: C17H15NO
- Molecular Weight: 249.32 g/mol
- Structure: The compound features an indole ring with a carbaldehyde group and a para-methylbenzyl substituent, contributing to its unique biological profile.
Cytotoxicity
Recent studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The MTT assay was employed to evaluate cell viability.
| Cell Line | LC50 (μM) | Remarks |
|---|---|---|
| HepG2 | 0.9 | High cytotoxicity |
| MCF-7 | 0.55 | High cytotoxicity |
| HeLa | 0.50 | High cytotoxicity |
| HEK293 (normal) | >100 | Low cytotoxicity |
The results indicate that while the compound exhibits significant cytotoxicity towards cancer cells, it shows minimal toxicity towards normal cells, suggesting a selective action that could be beneficial in therapeutic contexts .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies report that this compound exhibits activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.030 |
| Bacillus cereus | 0.015 |
These findings suggest that the compound has potential as a broad-spectrum antimicrobial agent .
The mechanism of action for this compound is believed to involve interaction with specific cellular targets, potentially including enzymes and receptors involved in cancer cell proliferation and microbial resistance pathways. The indole structure is known for its ability to modulate various signaling pathways, which may contribute to its observed biological activities .
Case Studies
Several case studies have highlighted the therapeutic potential of indole derivatives, including this compound:
- Cytotoxicity in Hepatocellular Carcinoma : A study demonstrated that this compound significantly inhibited the growth of HepG2 cells, suggesting its potential as a lead compound in developing treatments for liver cancer .
- Antimicrobial Efficacy : Investigations into the antimicrobial properties revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its utility in developing new antimicrobial agents .
- Safety Profile : The low cytotoxicity against normal cell lines suggests a favorable safety profile, making it a candidate for further development in clinical settings .
Q & A
Q. How can this compound be functionalized for metal-organic framework (MOF) synthesis?
- Methodology :
- Schiff Base Formation : React with diamines (e.g., ethylenediamine) to form bis-aldehyde ligands for MOF assembly .
- Coordination Studies : Characterize metal complexes (e.g., Cu²⁺) via UV-Vis and EPR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
